molecular formula C8H8N2O2S B1525659 [(2-Aminophenyl)sulfonyl]acetonitrile CAS No. 189624-69-9

[(2-Aminophenyl)sulfonyl]acetonitrile

Cat. No.: B1525659
CAS No.: 189624-69-9
M. Wt: 196.23 g/mol
InChI Key: XPFDKKHKRCREBY-UHFFFAOYSA-N
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Description

[(2-Aminophenyl)sulfonyl]acetonitrile is a chemical compound with the molecular formula C8H8N2O2S and a molecular weight of 200.23 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Aminophenyl)sulfonyl]acetonitrile typically involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of acetonitrile . This reaction is often catalyzed by metal catalysts or nanocatalysts under specific conditions, such as a temperature of 60°C for 15-25 minutes, yielding high product efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes involving readily available starting materials and efficient catalytic systems suggests potential for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

[(2-Aminophenyl)sulfonyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, primary amines, and various substituted compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(2-Aminophenyl)sulfonyl]acetonitrile has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing heterocyclic compounds, including pyrido[2,3-b]indoles and dihydrochromeno[2,3-b]indoles.

    Biology: The compound’s derivatives exhibit biological activities, making it useful in the development of pharmaceuticals and agrochemicals.

    Medicine: Its potential therapeutic applications are being explored, particularly in the synthesis of bioactive molecules.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Aminophenyl)sulfonyl]acetonitrile involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfonyl group can act as an electron-withdrawing group, facilitating various chemical transformations. Additionally, the nitrile group can participate in nucleophilic addition reactions, leading to the formation of diverse bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

[(2-Aminophenyl)sulfonyl]acetonitrile can be compared with other similar compounds, such as:

    2-Aminophenol: A precursor in the synthesis of benzoxazoles and other heterocycles.

    Acetonitrile: A common solvent and intermediate in organic synthesis.

    Sulfones: Versatile intermediates in organic synthesis with applications in pharmaceuticals and polymers.

Uniqueness

This compound is unique due to its dual functional groups (sulfonyl and nitrile), which enable a wide range of chemical reactions and applications. Its ability to form heterocyclic compounds and bioactive molecules distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(2-aminophenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-5-6-13(11,12)8-4-2-1-3-7(8)10/h1-4H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFDKKHKRCREBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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